molecular formula C11H9ClN2O B046191 (3-Chloropyrazin-2-yl)-phenylmethanol CAS No. 121246-85-3

(3-Chloropyrazin-2-yl)-phenylmethanol

Cat. No.: B046191
CAS No.: 121246-85-3
M. Wt: 220.65 g/mol
InChI Key: YADYCLNVHQIRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloropyrazin-2-yl)-phenylmethanol (CAS: 89283-32-9) is a pyrazine derivative characterized by a chlorinated pyrazine ring substituted with a phenylmethanol group. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive hydroxyl group and aromatic heterocyclic structure. Its applications span drug development, specialty chemicals, and crop protection agents, leveraging its ability to undergo further functionalization .

Properties

CAS No.

121246-85-3

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(3-chloropyrazin-2-yl)-phenylmethanol

InChI

InChI=1S/C11H9ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7,10,15H

InChI Key

YADYCLNVHQIRGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O

Synonyms

3-chloro-alpha-phenylpyrazinemethanol
3-Cl-PPM

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes structurally related pyrazine derivatives, highlighting key differences in functional groups and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
(3-Chloropyrazin-2-yl)-phenylmethanol C₅H₅ClN₂O 144.56 Hydroxymethyl (-CH₂OH) Pharmaceutical intermediates, agrochemicals
(3-Chloropyrazin-2-yl)methanamine Dihydrochloride C₅H₇ClN₂·2HCl 195.50 Primary amine (-NH₂) Drug synthesis (e.g., benzodiazepine analogs)
1-(3-Chloropyrazin-2-yl)ethanone C₆H₅ClN₂O 156.57 Ketone (-COCH₃) Precursor for heterocyclic compound synthesis
2-(3-Chloropyrazin-2-yl)acetonitrile C₆H₄ClN₃ 153.57 Nitrile (-CN) Specialty chemical synthesis
1-(3-Chloropyrazin-2-yl)ethanol C₆H₇ClN₂O 158.59 Secondary alcohol (-CH(OH)CH₃) Intermediate in fine chemical production

Physicochemical Properties

  • Boiling Point and Density: 1-(3-Chloropyrazin-2-yl)ethanone exhibits a predicted boiling point of 211.4 ± 35.0 °C and density of 1.311 ± 0.06 g/cm³, attributed to its ketone group and aromaticity . Comparable data for this compound is unavailable in the provided evidence, but its hydroxyl group likely increases polarity compared to the ketone analog.
  • NMR Spectroscopy: Benzyl alcohol analogs (e.g., 4-(Trifluoromethyl)phenylmethanol) show characteristic ¹H-NMR signals at δ 4.67 (s, 2H) for the -CH₂OH group . Pyrazine derivatives may exhibit downfield shifts due to electron-withdrawing effects of the chlorinated ring.

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